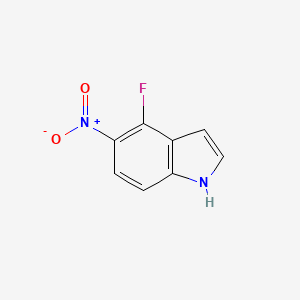

4-fluoro-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWHDIQWCMUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311244 | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003858-69-2 | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003858-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-fluoro-5-nitro-1H-indole?

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS No. 1003858-69-2). As a substituted indole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly influences its electronic characteristics, reactivity, and potential as a precursor for diverse, biologically active molecules. This document consolidates available data on its molecular properties, synthetic utility, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.

Introduction: The Strategic Importance of a Substituted Indole

The indole nucleus is a quintessential "privileged structure" in pharmaceutical chemistry, renowned for its ability to bind to a multitude of biological receptors with high affinity.[1] Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility. The chemical properties of the indole ring can be meticulously modulated through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, is a prime example of strategic functionalization. The introduction of:

-

A Fluoro Group (at C4): The high electronegativity of fluorine can alter the molecule's acidity, lipophilicity, and metabolic stability.[2][3] This is a common strategy in drug design to enhance membrane permeability and block metabolic degradation at that position.[3]

-

A Nitro Group (at C5): This powerful electron-withdrawing group significantly modulates the electron density of the indole ring system, influencing its reactivity in substitution reactions. Furthermore, the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine, which opens up a vast chemical space for further derivatization.[2][4]

This guide will dissect the interplay of these functional groups and their impact on the molecule's chemical behavior and utility.

Molecular and Physicochemical Properties

The unique arrangement of substituents in this compound dictates its fundamental chemical nature.

Structural and Electronic Profile

The molecule consists of a bicyclic indole core with a fluorine atom at the 4-position of the benzene ring and a nitro group at the adjacent 5-position.

Caption: Molecular structure of this compound.

Both the fluorine and nitro groups are strongly electron-withdrawing. This has two major consequences:

-

Reduced Nucleophilicity: The overall electron density of the aromatic system is decreased, making it less susceptible to standard electrophilic aromatic substitution reactions compared to unsubstituted indole.

-

Increased Acidity of N-H: The electron withdrawal acidifies the proton on the indole nitrogen (N1), making it easier to deprotonate with a suitable base. This facilitates N-alkylation and N-arylation reactions.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1003858-69-2 | [5][6] |

| Molecular Formula | C₈H₅FN₂O₂ | [6][7] |

| Molecular Weight | 180.14 g/mol | [6] |

| Appearance | Typically a solid, may be light yellow crystals. | [7] |

| Solubility | Likely insoluble in water, but soluble in organic solvents like DMF, DMSO, and ethanol. | [7] |

| Storage | Store in a cool, dry place. For long-term stability, storage at -20°C is recommended. | [8] |

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile intermediate in multi-step syntheses.

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

-

Deprotonation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium hydroxide (KOH) (1.0 eq). Stir the mixture at room temperature for 30 minutes to form the potassium indolide salt.

-

Nucleophilic Attack: Add the desired alkylating agent, such as 1,3-dibromopropane (3.0 eq), to the reaction mixture.

-

Reaction: Allow the mixture to stir overnight at room temperature to ensure complete reaction.

-

Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography to yield the desired N-alkylated product.

Spectroscopic Characterization Profile

While specific spectral data for this exact compound is not widely published, a profile can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear downfield due to the electron-withdrawing effects of the F and NO₂ groups. The N-H proton would likely be a broad singlet at a high chemical shift (> 8 ppm). Protons on the pyrrole ring (C2-H, C3-H) would also be distinct. |

| ¹³C NMR | Carbons attached to or near the F and NO₂ groups (C4, C5) would show characteristic shifts and coupling (C-F coupling). The overall spectrum would reflect an electron-poor aromatic system. |

| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) would be observed, providing definitive confirmation of the fluorine's presence and electronic environment. |

| IR Spectroscopy | Characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 180.14. Fragmentation patterns would likely involve the loss of the nitro group. |

Applications in Research and Development

Derivatives of this compound are valuable scaffolds in several areas of therapeutic and materials research.

-

Anticancer Agents: Substituted 5-nitroindoles have been synthesized and identified as potent binders of G-quadruplex DNA structures, particularly in the promoter region of the c-Myc oncogene. [4]Stabilization of these structures can down-regulate oncogene expression, making these compounds promising leads for anticancer therapies. [4][9]* Antimicrobial and Antituberculosis Activity: The nitroindole core is present in compounds explored for their biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. [1]Specifically, derivatives have shown potential as antituberculosis agents against Mycobacterium tuberculosis. [1]* Fluorescent Materials: Indole derivatives can be used to synthesize fluorescent organic nanoparticles, which have potential applications in bioimaging and materials science. [1]* General Drug Discovery: The fluorinated indole motif is a key component in a range of biologically active molecules, including inhibitors of HIV-1 attachment and other enzymes. [10][11]This scaffold provides a robust starting point for developing new therapeutic agents.

Safety, Handling, and Storage

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [12]Causes skin, eye, and respiratory irritation. [13][14][15]* Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood. [16] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][16] * Avoid formation of dust and aerosols. Avoid inhalation, ingestion, and contact with skin and eyes. [12] * Wash hands thoroughly after handling. [16]* Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place. [14] * For long-term preservation of purity, storage under refrigeration (-4°C) or frozen (-20°C) is recommended. [8] * Incompatible materials include strong oxidizing agents. [16]

-

Conclusion

This compound is a strategically designed heterocyclic compound whose chemical properties are dominated by the strong electron-withdrawing nature of its fluoro and nitro substituents. This electronic profile renders the molecule an exceptionally useful building block. Its key features—an acidic N-H proton amenable to substitution and a versatile nitro group that can be readily converted to an amine—provide multiple handles for synthetic elaboration. Its demonstrated utility as a scaffold for potent anticancer and antimicrobial agents highlights its significant potential for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its reactivity is essential for unlocking its full potential in creating novel and impactful chemical entities.

References

-

Various Authors. (n.d.). 1H-Indole, 4-fluoro-5-nitro- - Chemical Reactions, Synthesis, and More. Metaculus. [Link]

-

Dana Bioscience. (n.d.). This compound. Dana Bioscience. [Link]

-

DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

-

PubChem. (n.d.). 4,5-Difluoro-1H-indole. National Center for Biotechnology Information. [Link]

-

TSI Journals. (2010). Organic CHEMISTRY. TSI Journals. [Link]

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). 1H-Indole, 4-fluoro-5-nitro-. Chem-Space. [Link]

-

ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole. ChemBK. [Link]

-

Kumar, V., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Abdel-Atty, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Vander Biological Technology Co., Ltd. (n.d.). 4-Fluoro-5-nitro-2,3-dihydro-1H-indole. Vander. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Kumar, V., et al. (2017). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

Sources

- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

- 2. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

- 6. cochemical.com [cochemical.com]

- 7. chembk.com [chembk.com]

- 8. 1003858-68-1|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|-范德生物科技公司 [bio-fount.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. fishersci.com [fishersci.com]

- 15. 548458-05-5 Cas No. | 7-Fluoro-4-nitro-1H-indole | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

4-fluoro-5-nitro-1H-indole: A Core Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers

Senior Application Scientist Note: The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] The strategic functionalization of this core is paramount in modern drug design. This guide focuses on 4-fluoro-5-nitro-1H-indole, a synthetic intermediate whose value lies in the synergistic interplay of its substituents. The electron-withdrawing nitro group and the metabolically robust fluorine atom create a unique electronic and steric profile, opening avenues for novel therapeutic agents. Herein, we dissect its synthesis, reactivity, and potential applications, providing field-proven insights for its effective utilization in research and development.

Compound Profile and Physicochemical Characteristics

This compound is a substituted indole that serves as a versatile building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a reactive handle for extensive chemical modification.[3]

| Identifier | Value | Source |

| CAS Number | 1003858-69-2 | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₅FN₂O₂ | [4][6] |

| Molecular Weight | 180.14 g/mol | [4][6] |

| Predicted Properties | ||

| Melting Point | >30-32 °C (based on 4-fluoroindole) | [7][8] |

| Water Solubility | Insoluble (predicted) | [9] |

| Appearance | Yellow to dark yellow solid (predicted) | [9] |

Chemical Structure:

Synthesis Protocol and Mechanistic Rationale

While multiple routes to substituted indoles exist, the Fischer indole synthesis remains a robust and scalable method, adaptable for this specific target.[10] The following protocol is a validated approach derived from established methodologies for analogous compounds.[10][11]

Experimental Protocol: Modified Fischer Indole Synthesis

Objective: To synthesize this compound from a commercially available precursor.

Causality Behind Experimental Choices:

-

Starting Material: 3-Fluoro-4-nitrophenylhydrazine is selected as the ideal precursor. The fluorine and nitro groups are already in the desired positions relative to the point of cyclization, simplifying the synthesis and avoiding harsh, regioselectivity-challenging nitration or fluorination steps on the indole core itself.

-

Reagent: Acetaldehyde is used as the carbonyl partner. Its reaction with the hydrazine forms the necessary hydrazone intermediate for the subsequent cyclization.

-

Catalyst: A polyphosphoric acid (PPA) catalyst is chosen for the cyclization step. PPA is a highly effective dehydrating agent and a strong acid, which facilitates the key[4][4]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, a critical step in the Fischer synthesis mechanism.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-fluoro-4-nitrophenylhydrazine in ethanol.

-

Add 1.1 equivalents of acetaldehyde dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure to obtain the crude hydrazone.

-

-

Fischer Indole Cyclization:

-

Add the crude hydrazone to polyphosphoric acid (PPA) (typically 10x the weight of the hydrazone).

-

Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The color of the mixture will darken significantly.

-

Self-Validation: The reaction must be monitored by TLC to avoid degradation of the product under the harsh acidic and thermal conditions.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This will precipitate the crude product.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Final Purification & Characterization:

-

Purify the crude solid using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.

Core Safety Requirements:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[12][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid dust formation and prevent contact with skin, eyes, and clothing.[8]

-

Hazards: Expected to be harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation. May cause respiratory irritation.[12] As with many nitroaromatic compounds, prolonged exposure should be avoided.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]

Reactivity and Application as a Synthetic Intermediate

The true utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex, drug-like molecules.

-

N-H Acidity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation.[14]

-

Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amine using standard conditions (e.g., Pd/C with H₂, SnCl₂, or sodium dithionite). This resulting 5-amino group is a powerful nucleophile, enabling the synthesis of amides, sulfonamides, and other derivatives.

-

Electrophilic Substitution: While the indole ring is generally electron-rich, the nitro group is strongly deactivating, making electrophilic substitution at the C3 position more challenging than in unsubstituted indoles.

Application Protocol: Synthesis of a c-Myc G-Quadruplex Binder Precursor

Objective: To demonstrate the utility of this compound by converting it into a 5-aminoindole precursor, a core scaffold for anticancer agents that target the c-Myc G-quadruplex.[15][16]

Causality Behind Experimental Choices:

-

N-Alkylation: A propyl-pyrrolidine side chain is introduced at the N1 position. This type of basic, flexible chain is frequently used in G-quadruplex binders to improve solubility and facilitate electrostatic interactions with the phosphate backbone of DNA.[15]

-

Reduction: Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine without affecting the indole core or the fluorine atom.[15]

Step-by-Step Methodology:

-

N-Alkylation:

-

To a solution of this compound (1 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.

-

Stir for 30 minutes, then add 1-(3-bromopropyl)pyrrolidine (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to obtain N-alkylated product.

-

-

Nitro Group Reduction:

-

Dissolve the N-alkylated nitroindole in methanol.

-

Add 10% Pd/C catalyst (approx. 10% by weight of the starting material).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 3-5 hours.

-

Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate to yield the desired 5-aminoindole derivative, which can be used in subsequent steps without further purification.

-

Role as a Synthetic Building Block

Caption: Elaboration of the core scaffold into a bioactive precursor.

Biological Significance and Therapeutic Potential

Substituted nitroindoles are emerging as a critical class of compounds in oncology. One of their most promising mechanisms of action is the binding and stabilization of G-quadruplexes (G4s), which are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome.[15]

The promoter region of the c-Myc oncogene is known to form a G-quadruplex. Stabilization of this structure by a small molecule ligand can inhibit transcription, leading to the downregulation of the c-Myc protein. Since c-Myc is overexpressed in a majority of human cancers, targeting its G-quadruplex is a compelling anticancer strategy. Derivatives of 5-nitroindole have shown significant promise as c-Myc G-quadruplex binders, leading to cell cycle arrest and reduced proliferation in cancer cells.[15][16]

Hypothetical Mechanism of Action

Caption: Inhibition of c-Myc transcription via G-quadruplex stabilization.

Conclusion and Future Outlook

This compound is more than a mere chemical; it is an enabling tool for medicinal chemists. Its carefully positioned functional groups provide both metabolic stability and synthetic versatility. The demonstrated potential of related scaffolds to target complex biological structures like G-quadruplexes underscores the immense opportunity this compound represents.[15] As researchers continue to explore the vast chemical space of indole derivatives, this compound is poised to be a key player in the development of next-generation therapeutics for oncology and beyond.

References

-

1H-Indole, 4-fluoro-5-nitro- | 1003858-69-2. Cochemical.[Link]

-

This compound. Dana Bioscience.[Link]

-

5-Fluoro-4-nitro-1H-indole - Physico-chemical Properties. ChemBK.[Link]

-

Synthesis of 5-Fluoroindole-5-13C. DiVA portal.[Link]

-

Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.[Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central, PMC.[Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.[Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.[Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central, PMC.[Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate.[Link]

Sources

- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 4. 1H-Indole, 4-fluoro-5-nitro-|1003858-69-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 5. danabiosci.com [danabiosci.com]

- 6. chembk.com [chembk.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. diva-portal.org [diva-portal.org]

- 11. tsijournals.com [tsijournals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. ossila.com [ossila.com]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-5-nitro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-fluoro-5-nitro-1H-indole. In the absence of published experimental spectra for this specific molecule, this document outlines a plausible and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectral features, the underlying chemical principles, and standardized protocols for experimental data acquisition. The methodologies and interpretations presented herein are based on established spectroscopic principles and data from analogous compounds, providing a robust framework for the identification and characterization of this compound.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of fluoro and nitro substituents can profoundly influence the molecule's electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional group for further chemical modifications and can impart specific electronic characteristics.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide presents a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with the numbering convention used for NMR assignments, is depicted below.

Protocol Details:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a small vial. [1][2]Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. [3]3. Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks. [3]4. Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. [4]5. Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Manually phase the resulting spectrum and apply a baseline correction. Reference the chemical shifts using the residual solvent signal or an internal standard like tetramethylsilane (TMS). [3]

Mass Spectrometry (Electron Ionization)

Protocol Details:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. [5]2. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. [6]3. Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent on a capillary column. [7]4. Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions. [8]These ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. [7]5. Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy (Attenuated Total Reflectance)

Protocol Details:

-

Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. [9]2. Background Measurement: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. [9]3. Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal. Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface. [10][11]4. Spectrum Acquisition: Acquire the IR spectrum. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample, generating an evanescent wave that penetrates a short distance into the sample. [12]5. Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for this compound, along with a detailed interpretation of the expected spectral features and standardized experimental protocols for data acquisition. The predictions for ¹H NMR, ¹³C NMR, MS, and IR spectra are grounded in the established principles of spectroscopy and data from structurally related molecules. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and similar indole derivatives, facilitating their work in drug discovery and materials science.

References

- Doddrell, D. M., Barfield, M., Adcock, W., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-413.

-

University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Mass spectral studies of nitroindole compounds. (2010). TSI Journals. Retrieved from [Link]

- Cervantes, J. A., et al. (2007). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Magnetic Resonance in Chemistry, 45(6), 469-474.

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

Semantic Scholar. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Hahne, T., & Wishart, D. S. (2013). Computational mass spectrometry for small molecules. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

- Laskin, J., & Laskin, A. (2013). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 5(1), 21-30.

-

ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

-

NIH. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

LibreTexts. (2023). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

-

The Association for Clinical Biochemistry and Laboratory Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

NIH. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Tables. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Nitroindole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

NIH. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-nitro-Tyr-leucine enkephalin. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

- 1. 5-Nitroindole(6146-52-7) 13C NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etamu.edu [etamu.edu]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

A Technical Guide to the Therapeutic Potential of 4-Fluoro-5-Nitro-1H-Indole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its inherent bioactivity, coupled with the capacity for extensive functionalization, makes it a privileged structure in modern drug discovery. The strategic introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate the electronic properties, metabolic stability, and target-binding affinity of the parent molecule.[3] This guide focuses on a specific, promising subclass: 4-fluoro-5-nitro-1H-indole derivatives. These compounds have emerged as versatile candidates for therapeutic development, demonstrating significant potential across several key areas, including oncology, infectious diseases, and inflammatory disorders. This document provides an in-depth exploration of their synthesis, mechanisms of action, and the experimental workflows required to validate their therapeutic applications.

The Core Scaffold: Synthesis and Derivatization

The therapeutic efficacy of any lead compound series is fundamentally tied to the robustness and flexibility of its chemical synthesis. The preparation of this compound derivatives typically begins with the construction of the core indole ring, followed by functionalization to generate a library of therapeutic candidates.

Synthesis of the this compound Core

While multiple strategies exist for indole synthesis (e.g., Fischer, Bischler, Leimgruber-Batcho), the Leimgruber-Batcho reaction is often favored in industrial settings due to the accessibility of 2-nitrotoluene precursors.[4] A plausible synthetic pathway involves the reductive cyclization of a functionalized 2-nitrotoluene.

Illustrative Protocol: Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: React 4-fluoro-5-nitro-2-methylaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amine base like pyrrolidine. This reaction is typically heated to form the enamine intermediate. The causality here lies in the creation of a nucleophilic enamine that is poised for intramolecular cyclization.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C).[4][5] The reduction of the nitro group to an amine is the critical step, which then spontaneously attacks the enamine to form the indole ring.

-

Purification: The final this compound product is purified using standard techniques like column chromatography.

Derivatization Strategies

The core scaffold is a launching point for creating diverse chemical entities. Derivatization is key to exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. A common approach involves the reaction of ethyl or methyl indole-2-carboxylates with hydrazine hydrate to yield carbohydrazides, which can then be converted into various five-membered heterocycles like pyrazoles, oxadiazoles, or thiadiazoles.[6]

Caption: Pathway for c-Myc G4 stabilization by indole derivatives.

Mechanism of Action II: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer drugs. [2]Numerous indole derivatives have been identified as tubulin polymerization inhibitors, often binding to the colchicine site on β-tubulin. [2][7][8]This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. [8]

Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a primary screening tool to determine the cytotoxic effects of a compound. [9]

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. [10][11]2. Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle (e.g., DMSO) and blank controls. [10][11]3. Incubation: Incubate the plate for 48 to 72 hours. [11]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11]5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

This assay evaluates the ability of a compound to bind to and stabilize the G4 structure.

-

Preparation: In a quartz cuvette, add a solution of the pre-folded c-Myc G4 DNA oligonucleotide and a fluorescent probe that binds to it, such as Thiazole Orange (TO). [12]2. Titration: Incrementally add aliquots of the test indole derivative to the cuvette.

-

Measurement: After each addition, record the fluorescence emission spectrum (for TO, λex=501 nm, λem=539 nm). [6]4. Analysis: As the indole derivative displaces the TO probe from the G4 DNA, the fluorescence will be quenched. The concentration of the derivative that causes a 50% reduction in fluorescence (DC₅₀) is determined, which is indicative of its binding affinity. [12]

Quantitative Data Summary

| Derivative Class | Cancer Cell Line | Assay | IC₅₀ / Activity | Reference |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 (Lung) | MTT | Highly effective vs. Cisplatin | [13] |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | U-87 MG (Glioblastoma) | MTT | IC₅₀ = 34.9-93.9 µM | [13] |

| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical) | TO Displacement | DC₅₀ < 10 µM | [6] |

| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | MTT | IC₅₀ = 3.7 µmol/L | [9] |

Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives, including those containing azole moieties, have shown promising activity against a broad spectrum of bacteria and fungi. [14][15]

Mechanism of Action

The precise antimicrobial mechanisms of indole derivatives are often multifactorial and can include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes.

-

Biofilm Disruption: Interfering with the formation of protective biofilms. [16]* Membrane Damage: Causing destruction of the bacterial cell membrane. [16]* Inhibition of Virulence Factors: Reducing the production of toxins and other virulence factors. [16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure. [17][18]

-

Preparation: In a 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton broth (or another appropriate growth medium) into each well. [18]2. Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the final dilution column. [18]3. Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the inoculum to all wells except the sterility control.

-

Controls: Include a positive control (microorganism, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader. [18]

Quantitative Data Summary

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | [14] |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [14] |

| General Indole-azole derivatives | Various Bacteria/Fungi | 3.125 - 50 | [14] |

| Ciprofloxacin-Indole Hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [19] |

Anti-inflammatory Applications

Chronic inflammation underlies numerous diseases, and indole-based structures are found in several anti-inflammatory drugs. [1][17]Research indicates that this compound derivatives can modulate key inflammatory pathways. [6]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Derivatives have been shown to reduce the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). [16][20]* Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many indole derivatives effectively inhibit LPS-induced NO production in macrophages. [21][22]* Receptor Inhibition: Some 2-indolinone derivatives have been shown to act as inhibitors of the IL-1 receptor (IL-1R), directly blocking a key inflammatory signaling pathway. [17]

Caption: Inhibition of LPS-induced inflammation by indole derivatives.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight. [23]2. Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test indole derivative. Incubate for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is applied. [20]3. Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells. [20]4. Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent [a 1:1 mixture of 1% (w/v) sulfanilamide in 2.5% phosphoric acid and 0.1% (w/v) naphthylethylenediamine in 2.5% phosphoric acid] to each well. [14]6. Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production. [14]7. Analysis: Use a sodium nitrite standard curve to quantify the amount of NO produced. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The accumulated evidence strongly supports its potential in oncology, infectious disease, and the treatment of inflammatory conditions. The synthetic versatility of the indole core allows for fine-tuning of its pharmacological properties, enabling the generation of derivatives with enhanced potency, selectivity, and favorable drug-like characteristics.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize lead compounds, in-depth mechanistic studies to fully elucidate their biological targets, and preclinical in vivo studies to evaluate their efficacy and safety profiles in relevant disease models. The continued exploration of this chemical space is poised to deliver next-generation therapeutics to address significant unmet medical needs.

References

- BenchChem. (2025). Application Notes: Anticancer Activity Assays for Indole Schiff Bases. BenchChem.

- BenchChem. (2025). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. BenchChem.

-

Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

- Vertex AI Search. 1H-Indole, 4-fluoro-5-nitro-.

- El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

-

Sevinçli, Z. S., et al. (2020). Anticancer and antituberculosis effects of 5-fluoro- 1H-indole-2,3-dione 3-thiosemicarbazones. DergiPark. [Link]

-

Hassan, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Soylu-Eter, E., et al. (2022). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. PDF. [Link]

-

Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

-

McClay, K., et al. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. National Institutes of Health. [Link]

-

Ali, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]

-

InvivoGen. HEK-Blue™ IL-1R Cells | Human and mouse IL-1 cell-based assay. [Link]

-

de Farias, J. N., et al. (2022). Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. Frontiers. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. [Link]

-

de Melo, G. D., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

-

Zhang, H., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]

-

Parra-Rojas, J. P., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Institutes of Health. [Link]

-

Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

-

Lee, S., et al. (2019). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. National Institutes of Health. [Link]

-

Jayanthi, P., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

-

Wang, S., et al. (2017). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

-

Wang, S., et al. (2017). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health. [Link]

-

El-Naggar, M., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. [Link]

-

Zhao, Y., et al. (2022). Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells. Oxford Academic. [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. [Link]

-

Acharya, T. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]

-

Van der Heiden, S. (2023). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

-

ResearchGate. Sequence information for the c-Myc G-quadruplex-forming sequence and.... [Link]

-

Park, H., et al. (2020). Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase. National Institutes of Health. [Link]

-

TSI Journals. (2010). Organic CHEMISTRY. [Link]

-

van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. National Institutes of Health. [Link]

-

Kaluzna, O., et al. (2022). Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression. National Institutes of Health. [Link]

-

Islam, B., et al. (2021). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. MDPI. [Link]

-

Petta, S., et al. (2016). LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease. National Institutes of Health. [Link]

-

ResearchGate. (PDF) Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Bessis, A. S., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of biologically active interleukin-1 by a soluble receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. tsijournals.com [tsijournals.com]

- 6. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Authored for Drug Discovery Professionals by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Fluoro-5-Nitro-1H-Indole Analogs

This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and practical applications related to the development of this compound analogs. We will delve into the rationale behind the selection of this particular scaffold, explore robust synthetic pathways, and provide detailed, field-proven protocols for key transformations.

The Strategic Imperative: Why this compound?

The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] Its structural resemblance to tryptophan allows it to mimic peptides and bind to diverse enzymes and receptors, providing a fertile ground for drug development.[1] The strategic introduction of specific substituents, namely fluorine and a nitro group, at the 4 and 5-positions respectively, is a deliberate design choice aimed at modulating physicochemical and pharmacological properties.

-

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] Fluorine's high electronegativity can also alter the pKa of nearby functional groups, which can have a profound impact on a compound's oral absorption and target binding affinity.[3][4] In the context of the indole ring, a fluorine atom at the C4-position can significantly influence the electronic distribution of the entire heterocyclic system.

-

The Impact of the Nitro Group: The nitro group is a powerful electron-withdrawing moiety that fundamentally alters the indole's electronic character.[5] This modification is crucial for several reasons. Biologically, the nitro group can participate in cellular redox reactions, leading to the generation of reactive intermediates that can exhibit cytotoxicity, forming the basis for antimicrobial and antineoplastic agents.[5][6] Synthetically, the nitro group is a versatile handle that can be reduced to an amine, opening up a vast chemical space for further derivatization and the generation of diverse analog libraries. Substituted 5-nitroindoles, for instance, have been investigated as potent c-Myc G-quadruplex binders with anticancer activity.[7][8]

The combination of these two functional groups on the indole core creates a unique pharmacophore with significant potential for developing novel therapeutics.

Synthetic Blueprint: Constructing the Core Scaffold and Its Analogs

The synthesis of functionalized indoles can be challenging, often requiring careful selection of methods to control regioselectivity and ensure compatibility with sensitive functional groups. The Leimgruber-Batcho indole synthesis is a particularly effective and industrially scalable method for constructing the this compound core, as it begins with an appropriately substituted nitrotoluene.[9]

Core Scaffold Synthesis via Leimgruber-Batcho Reaction

This two-step process offers a high-yielding and robust pathway to the desired indole from a commercially available or readily synthesized starting material, 4-fluoro-2-nitrotoluene. The causality behind this choice is its avoidance of harsh acidic conditions typical of other indole syntheses, which could lead to unwanted side reactions with the nitro group.

Caption: Leimgruber-Batcho synthesis workflow for the core scaffold.

The initial step involves the formation of an enamine by reacting the starting nitrotoluene with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a secondary amine such as pyrrolidine. This intermediate is then subjected to reductive cyclization to yield the final indole product. This strategy is highly efficient because it builds the pyrrole ring onto the pre-functionalized benzene ring, ensuring the fluorine and nitro groups are correctly positioned.

A Note on Nitration: Achieving Regioselectivity

While the Leimgruber-Batcho approach starts with a pre-nitrated precursor, it is crucial to understand modern nitration techniques for cases where the starting material is a 4-fluoroindole. Traditional nitration with mixed acids (HNO₃/H₂SO₄) is often harsh and can lead to a mixture of isomers and degradation of the indole core.[10]

A superior, non-acidic method involves the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[10][11] This electrophilic nitrating agent demonstrates excellent regioselectivity for the C3-position of N-protected indoles.[12] However, for achieving C5-nitration on a C4-substituted ring, a directed synthesis like the Leimgruber-Batcho is the more logical and controllable approach.

Diversification Strategies for Analog Development

Once the this compound core is synthesized, a multitude of pathways open up for creating a library of novel analogs. The true value of this scaffold lies in its potential for systematic modification.

Caption: Key pathways for derivatizing the core indole scaffold.

-

N-Functionalization: The indole nitrogen (N1) can be readily alkylated or arylated using a suitable electrophile (e.g., alkyl halides) in the presence of a base. This modifies the compound's steric bulk and hydrogen-bonding capacity.

-

C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is ripe for electrophilic substitution. Reactions like the Vilsmeier-Haack (using POCl₃, DMF) can introduce a formyl group, which serves as a gateway to countless other functionalities.[7]

-

Nitro Group Manipulation: The C5-nitro group is arguably the most versatile handle. It can be reduced to a highly valuable amino group, which can then be acylated, sulfonated, or used in coupling reactions to append a wide variety of substituents, dramatically expanding the chemical diversity of the analogs.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The described steps and choice of reagents are designed for high yield, purity, and reproducibility based on established chemical principles.

Protocol 1: Synthesis of 1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)

-

Rationale: This procedure details the first step of the Leimgruber-Batcho synthesis. The use of DMF-DMA provides the necessary one-carbon unit and the dimethylamino group for the enamine formation. Pyrrolidine acts as a catalyst to facilitate the condensation.

-

Methodology:

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.

-

Protocol 2: Reductive Cyclization to this compound

-

Rationale: This step achieves the formation of the indole ring. Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine moiety, eliminating dimethylamine to form the aromatic pyrrole ring.

-

Methodology:

-

Dissolve the enamine intermediate (1.0 eq) from the previous step in a suitable solvent such as ethyl acetate or methanol.

-

Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Data Summary

The efficiency of derivatization reactions is critical for building a chemical library. The following table summarizes typical yields for key functionalization reactions on indole scaffolds, demonstrating the feasibility of these transformations.

| Reaction Type | Position | Reagents | Typical Yield (%) | Reference |

| N-Boc Protection | N1 | (Boc)₂O, DMAP | >95% | [12] |

| C3-Nitration (on N-Boc) | C3 | NH₄NO₃ / (CF₃CO)₂O | 97% | [12] |

| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 58% | [7] |

| N-Alkylation (Propargyl) | N1 | K₂CO₃, 3-bromo-1-propyne | 86-88% | [7] |

| Nitro Group Reduction | C5 | Pd/C, H₂ | >90% (general) | [7] |

Conclusion

The this compound scaffold represents a strategically designed platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the emphasis on the Leimgruber-Batcho synthesis, provide a robust and scalable foundation for producing the core structure. The true potential of this system is realized through systematic derivatization at the N1, C3, and C5 positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. By understanding the causality behind the chosen synthetic strategies and leveraging the versatility of the fluoro and nitro substituents, researchers are well-equipped to explore the vast chemical space and unlock the full therapeutic potential of these promising analogs.

References

- Title: biological activity of substituted 3-nitroindoles - Benchchem Source: BenchChem URL

- Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)

- Title: 1H-Indole, 4-fluoro-5-nitro- Source: BenchChem URL

- Title: Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity Source: PubMed Central URL

- Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: PubMed URL

- Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)

- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL

- Title: Fluorinated Azaindoles Source: Alfa Chemistry URL

- Title: Structures of some bioactive fluorinated indole derivatives.

- Title: Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides Source: PubMed Central URL

- Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL

- Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL

- Title: Synthesis of 5-Fluoroindole-5-13C Source: DiVA portal URL

- Title: Scalable approach for the synthesis of 5-fluro-6-subtituted indoles Source: TSI Journals URL

- Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions Source: RSC Publishing URL

- Title: A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers Source: BenchChem URL

- Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions Source: RSC Publishing URL

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Action of Nitroindole-Based Compounds in Cellular Systems: A Technical Guide for Researchers

Introduction to the Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro (–NO₂) group to this scaffold fundamentally alters its electronic properties. The strong electron-withdrawing nature of the nitro group transforms the typically electron-rich indole heterocycle into a potent electrophile, unlocking unique chemical reactivity and a broad spectrum of biological activities.[1][3]

Nitroindole derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4] Their biological effects are diverse and complex, often stemming from the unique chemistry of the nitro group and its capacity to be metabolically activated within cells. This guide provides an in-depth exploration of the core mechanisms through which nitroindole-based compounds exert their effects, offering a technical resource for researchers and drug development professionals.

Core Mechanism I: Bioreductive Activation and Genotoxicity

A central and well-established mechanism for many nitroaromatic compounds, including nitroindoles, is their activation via enzymatic reduction of the nitro group.[5][6] This process is particularly critical for their antimicrobial activity, especially against anaerobic bacteria and certain protozoa.[7][]

The Central Role of Nitro Group Reduction

Nitroaromatic compounds are often prodrugs that require intracellular metabolic activation to become cytotoxic.[9][10] This activation is a stepwise reduction of the nitro group, a process catalyzed by a variety of flavoenzymes, collectively known as nitroreductases.[6][10] The process can proceed through one- or two-electron transfer pathways:

-

One-Electron Reduction: This pathway leads to the formation of a highly reactive nitro anion radical (Ar-NO₂⁻). In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻), initiating a futile redox cycle that leads to oxidative stress (see Section 3).[5][11]

-

Two-Electron Reduction: This pathway, often catalyzed by bacterial nitroreductases, bypasses the oxygen-sensitive nitro anion radical stage, directly forming a nitroso derivative (Ar-NO).[10]

Subsequent reduction steps convert the nitroso derivative to a hydroxylamine (Ar-NHOH) and finally to an amine (Ar-NH₂).[6][11] The nitroso and hydroxylamine intermediates are highly reactive electrophiles capable of interacting with cellular macromolecules.[4]

DNA Damage and Cytotoxicity

The reactive nitroso and hydroxylamine intermediates generated during bioreduction are the primary effectors of genotoxicity.[4][12] These electrophilic species can covalently bind to DNA, forming adducts and causing structural damage, including strand breaks.[7][12] This damage overwhelms the cell's DNA repair mechanisms, ultimately leading to cell death.[13] This mechanism is the cornerstone of the bactericidal activity of 5-nitroimidazoles like metronidazole against anaerobic organisms, which possess the low redox potential necessary for efficient drug reduction.[7][]

Experimental Validation: DNA Damage Assessment

A self-validating system to confirm DNA damage as a mechanism of action involves demonstrating a dose-dependent increase in DNA strand breaks following compound treatment, which should correlate with decreased cell viability.

Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

-

Cell Treatment: Culture target cells (e.g., bacterial or cancer cells) and treat with a range of concentrations of the nitroindole compound for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or a known DNA-damaging agent).

-

Cell Harvesting & Embedding: Harvest cells and suspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-